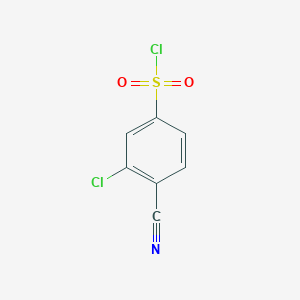

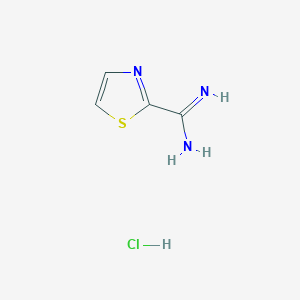

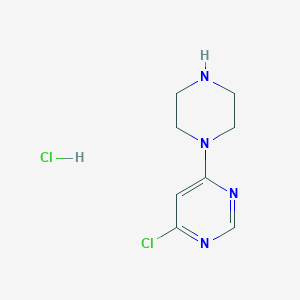

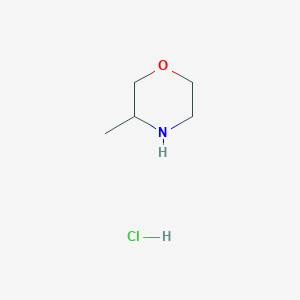

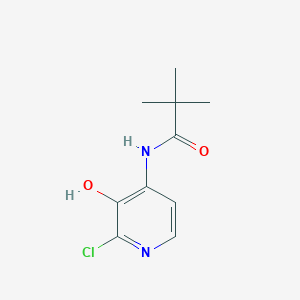

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Another synthesis method for a chloro-substituted pyridine derivative was reported using 2-chloro-3-amino-4-methylpyridine and 2-chloropyridine-3-carboxylic acid under specific reaction conditions . These methods suggest that the synthesis of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide could potentially involve similar starting materials and reaction conditions tailored to the specific functional groups present in the compound.

Molecular Structure Analysis

The molecular structure of synthesized compounds is characterized using various spectroscopic techniques. For example, the structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using 1H-NMR, 13C-NMR, and FT-IR spectroscopy, and its crystal structure was confirmed through single crystal assays . The molecular characteristics of these compounds are further analyzed using theoretical studies such as density functional theory (DFT) . These analyses provide insights into the molecular structure of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, suggesting that similar techniques could be employed to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through various analyses. For instance, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a smaller HOMO/LUMO energy gap, indicating higher reactivity . Additionally, Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines was performed at room temperature, suggesting a possible pathway for introducing amino groups into similar compounds . These studies provide a foundation for understanding the chemical reactions that N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structure and reactivity. The crystal structure analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . The biological examination of the compound showed significant enzyme inhibition activity, which is an important aspect of its chemical properties . These findings suggest that N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide may also exhibit specific physical and chemical properties that could be elucidated through similar experimental approaches.

Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Therapy

- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide derivatives show potential in cystic fibrosis therapy. Compounds such as N-(2-(5-chloro-2-methoxyphenylamino)-7,8-dihydro-6H-cyclohepta[1,2-d:3,4-d']bithiazole-2'-yl)pivalamide exhibit significant activity in correcting the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu et al., 2008).

Synthetic Chemistry

- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is used in synthetic chemistry processes. For example, the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines employs derivatives of this compound, demonstrating its utility in complex organic syntheses (Kobayashi et al., 2010).

Antibacterial Agent Research

- Compounds such as N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)pivalamide, derived from N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, show promising antibacterial properties against various bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Molecular Structure Studies

- The study of molecular structures, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methy}pyridin-2-yl)pivalamide, contributes to understanding the conformational stability and hydrogen bonding behaviors in chemical compounds (Atalay et al., 2016).

Hydrolysis Methods

- The derivatives of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide are used to develop hydrolysis methodologies, crucial in the synthesis of various organic compounds. A study demonstrates the hydrolysis of the pivalamide group using iron(III) nitrate in methanol (Bavetsias et al., 2004).

Photochemical Properties

- Research on the photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives incorporates pivalamide groups, enhancing understanding of light-induced reactions in coordination complexes (Hirahara et al., 2011).

Lithiation Studies

- Variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide provide insights into regioselectivity in organic synthesis, highlighting the versatility of pivalamide derivatives (Smith et al., 2012).

HIV Treatment Research

- Lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a derivative of N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide, is key in synthesizing potent inhibitors of HIV type 1 reverse transcriptase (Godany et al., 2011).

Organic Synthesis Optimization

- The compound plays a role in the synthesis and improvement of complex organic structures, aiding in the creation of more efficient and effective synthetic routes (Temple et al., 1983).

Catalysis Studies

- Its derivatives are used in catalysis studies, such as in the Rh(III)-catalyzed direct C-H amination using N-chloroamines, contributing to advancements in catalytic methodologies (Grohmann et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBDCPTLSFIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604395 |

Source

|

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021339-26-3 |

Source

|

| Record name | N-(2-Chloro-3-hydroxy-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.